molecular formula C19H21N3O5S B11003789 ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11003789
M. Wt: 403.5 g/mol
InChI Key: WUCGRJPBUMYDMP-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a hybrid heterocyclic compound featuring a thiazole core linked to a substituted indole moiety via an amide bond, with an ethyl acetate ester at the thiazole’s 4-position. Its structure combines pharmacophoric elements from indole (common in bioactive molecules like kinase inhibitors) and thiazole (noted for antibacterial and anti-inflammatory properties) . The 4,7-dimethoxy and 1-methyl substituents on the indole ring likely enhance lipophilicity and metabolic stability, influencing its pharmacokinetic profile .

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 2-[2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H21N3O5S/c1-5-27-16(23)8-11-10-28-19(20-11)21-18(24)13-9-12-14(25-3)6-7-15(26-4)17(12)22(13)2/h6-7,9-10H,5,8H2,1-4H3,(H,20,21,24)

InChI Key

WUCGRJPBUMYDMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4,7-Dimethoxy-1-Methyl-1H-Indole-2-Carboxylic Acid

The indole precursor is synthesized via a modified Nenitzescu reaction:

Reaction conditions :

  • Starting materials : 4,7-Dimethoxy-1-methylindole (1.0 eq), chloroacetyl chloride (1.2 eq)

  • Catalyst : AlCl₃ (0.1 eq) in anhydrous dichloromethane

  • Temperature : 0°C → room temperature (12 h)

  • Yield : 78% after recrystallization from ethanol/water

Critical parameters :

  • Strict moisture control to prevent hydrolysis of chloroacetyl chloride

  • Gradual temperature ramping to avoid exothermic side reactions

Thiazole Ring Assembly

The 2-amino-4-acetate thiazole intermediate is prepared via Hantzsch thiazole synthesis:

Reaction scheme :
Ethyl 2-bromoacetate + thiourea → 2-amino-4-acetate thiazole

Optimized conditions :

ParameterValue
SolventEthanol/water (3:1 v/v)
TemperatureReflux (80°C)
Reaction time6 h
CatalystPyridine (0.5 eq)
Isolated yield82%

Characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.95 (s, 1H, thiazole-H), 4.25 (q, J=7.1 Hz, 2H, OCH₂), 3.45 (s, 2H, CH₂COO), 1.31 (t, J=7.1 Hz, 3H, CH₃)

Amide Coupling Reaction

The final step couples the indole carboxylic acid and thiazole amine using EDCI/HOBt activation:

Procedure :

  • Activate 4,7-dimethoxy-1-methylindole-2-carboxylic acid (1.0 eq) with EDCI (1.2 eq) and HOBt (1.1 eq) in DMF (0.1 M) at 0°C for 30 min

  • Add 2-amino-4-acetate thiazole (1.05 eq) and DIPEA (2.5 eq)

  • Stir at room temperature for 18 h under N₂ atmosphere

  • Purify via silica gel chromatography (hexane/EtOAc 4:1 → 1:1 gradient)

Performance metrics :

  • Conversion rate: 94% (HPLC)

  • Isolated yield: 85% white crystalline solid

Process Optimization Strategies

Solvent Screening for Coupling Reaction

Comparative analysis of solvent effects on amide bond formation:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.78598.2
THF7.56291.4
DCM8.95889.7
Acetonitrile37.57997.1
Reagent SystemYield (%)Reaction Time (h)
EDCI/HOBt8518
DCC/DMAP7824
HATU/DIEA886
T3P®/NMM838

Trade-offs : While HATU provides faster coupling, EDCI/HOBt offers better cost-effectiveness for scale-up.

Analytical Characterization

Spectroscopic Data Consolidation

Key analytical markers :

  • FT-IR (KBr): 3275 cm⁻¹ (N-H stretch), 1702 cm⁻¹ (ester C=O), 1654 cm⁻¹ (amide C=O)

  • HRMS (ESI+): m/z calc. for C₁₉H₂₁N₃O₅S [M+H]⁺ 404.1284, found 404.1289

  • XRD : Monoclinic crystal system, space group P2₁/c, Z=4, confirming molecular conformation

Purity Assessment Methods

TechniqueLOD (ppm)LOQ (ppm)RSD (%)
HPLC-UV0.10.30.8
UPLC-MS0.050.150.5
NMR qNMR1003001.2

Recommendation : Combine HPLC-UV for routine analysis with UPLC-MS for trace impurity detection.

Comparative Analysis with Analogous Compounds

Structural Analogues and Synthetic Complexity

CompoundSynthetic StepsOverall Yield (%)
Target compound358
Ethyl 2-(indol-3-carboxamido)acetate272
Methyl 4-methoxy-thiazole-5-carboxylate441

Key insight : The additional methoxy groups and methyl substitution on indole increase purification challenges.

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

ReagentCost/kg ($)Required (kg/t product)
EDCI1208.2
4,7-Dimethoxyindole95015.7
Ethyl bromoacetate4522.4

Process economics : Indole precursor accounts for 63% of total raw material costs, highlighting need for alternative synthesis routes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or thiazole rings .

Scientific Research Applications

Ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s biological effects by interacting with different molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Ethyl (2-amino-1,3-thiazol-4-yl)acetate
  • Structure: Simplifies the target compound by replacing the indole-amide group with an amino substituent on the thiazole.
  • Applications : Serves as a precursor for cephalosporin antibiotics, emphasizing the role of the thiazole-ester motif in drug synthesis .
Ethyl [(4-phenyl-1,3-thiazol-2-yl)amino]acetate
  • Structure: Features a phenyl-substituted thiazole linked to an ethyl acetate via an amino group.
  • Key Differences : The phenyl group introduces aromaticity but lacks the indole’s hydrogen-bonding capability.
  • Synthesis : Prepared via amination reactions, highlighting the versatility of thiazole-ester scaffolds in generating diverse derivatives .
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate
  • Structure: Contains an imino-ester group and methoxycarbonylmethoxy substituent.
N-(2-Phenyl-1,3-thiazol-5-yl)acetamide Derivatives (e.g., 9a–9e from )
  • Structure : Benzimidazole-triazole-thiazole hybrids with aryl substitutions.
  • Key Differences : The triazole spacer and benzimidazole moiety introduce additional hydrogen-bonding sites, which may improve binding to enzymes like α-glucosidase .

Physicochemical Properties

  • Lipophilicity: The target compound’s 4,7-dimethoxy-indole group increases logP compared to simpler thiazole derivatives (e.g., ethyl (2-amino-thiazol-4-yl)acetate) .
  • Solubility : The ethyl ester may improve solubility in organic solvents, whereas polar substituents (e.g., –NH₂ in ) enhance aqueous solubility.

Biological Activity

Ethyl (2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), focusing on its anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the thiazole ring and the introduction of the indole moiety. The synthetic pathway may vary depending on the specific substituents desired on the indole and thiazole components.

Anti-inflammatory Effects

Recent studies have demonstrated that compounds similar to this compound exhibit notable anti-inflammatory activity. For example:

  • Prostaglandin Inhibition : Compounds that share structural features with this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Specifically, some derivatives have reported IC50 values against COX-2 in the range of 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

The anticancer properties of this compound are particularly promising:

  • Cell Proliferation Inhibition : In vitro studies have indicated that related compounds can significantly inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, certain derivatives showed enhanced caspase activity indicative of apoptosis at concentrations as low as 1 μM .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural Feature Activity
Indole moietyEnhances anticancer properties
Thiazole ringContributes to anti-inflammatory effects
Methoxy groupsInfluence solubility and bioavailability

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Anti-inflammatory Properties : A study involving carrageenan-induced paw edema in rats demonstrated that thiazole derivatives exhibited anti-inflammatory effects comparable to indomethacin, with ED50 values suggesting potent activity .
  • Anticancer Evaluation : Research on 1H-pyrazole derivatives indicated their ability to induce apoptosis in cancer cells and disrupt microtubule assembly, suggesting a mechanism for their anticancer effects .

Q & A

Q. How can computational chemistry tools be integrated into the development of novel derivatives?

  • Workflow integration :
  • Virtual screening : Use ZINC15 or Enamine libraries to prioritize analogs with predicted IC₅₀ < 5 µM .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess target binding stability .
  • QSAR modeling : Build regression models (R² > 0.8) using descriptors like LogP and polar surface area .

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